3,7-Dimethyloct-6-ene-1,2,3-triol

描述

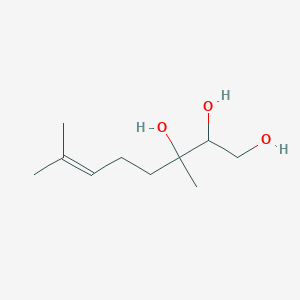

3,7-Dimethyloct-6-ene-1,2,3-triol is a member of the diverse family of monoterpenoids, which are naturally occurring compounds derived from isoprene units. Its structure, featuring a ten-carbon backbone with three hydroxyl groups (a triol) and a carbon-carbon double bond, suggests a rich stereochemistry and a wide range of potential chemical transformations and biological activities.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₂₀O₃ | nih.gov |

| Molecular Weight | 188.26 g/mol | nih.gov |

| CAS Number | 65180-52-1 | nih.gov |

| Canonical SMILES | CC(=CCCC(C)(C(CO)O)O)C | nih.gov |

| InChIKey | AAUZPDAUBFXASQ-UHFFFAOYSA-N | nih.gov |

The study of polyols, organic compounds containing multiple hydroxyl groups, has a rich history deeply intertwined with the development of polymer chemistry. In the mid-20th century, the demand for new materials spurred intensive research into polyols as key monomers for the synthesis of polyurethanes. acs.org This research led to the commercial availability of various polyisocyanates and the subsequent production of flexible polyurethane foams in the 1950s.

Initially, polyol research was heavily reliant on petroleum-based feedstocks. However, growing environmental concerns and a desire for sustainable resources have led to a significant shift towards bio-based polyols derived from natural sources like vegetable oils and other forms of biomass. nih.gov This trend has opened up new avenues for the discovery and utilization of naturally occurring polyols, including those from the terpenoid family. The functionalization of these natural scaffolds provides a sustainable route to a wide array of chemical building blocks.

Despite the growing interest in bio-based polyols, this compound remains a sparsely studied compound in academic literature. A comprehensive search reveals a significant research gap, with no detailed studies on its natural occurrence, synthetic pathways, or biological activity.

The academic relevance of this compound lies in its potential as a chiral building block for organic synthesis and as a candidate for biological screening. For instance, a structurally related monoterpenoid, 3,7-dimethyloct-1-ene-3,6,7-triol, has been reported to exhibit anti-HIV activity, suggesting that this compound could also possess interesting pharmacological properties. researchgate.net The presence of multiple hydroxyl groups also makes it a potential precursor for the synthesis of various derivatives and polymers.

The lack of dedicated research into this compound presents a clear opportunity for future investigations. Key areas for exploration include:

Natural Source Identification: Screening of plant extracts and essential oils to determine if this compound is a natural product.

Synthetic Methodologies: Development of stereoselective synthetic routes to access the different stereoisomers of the molecule.

Biological Evaluation: Screening for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are common among terpenoids. researchgate.netmdpi.commdpi.com

Polymer Applications: Investigation of its potential as a monomer for the synthesis of novel bio-based polyesters and polyurethanes.

The structural complexity of this compound arises from its multiple stereocenters and a double bond, which can exhibit geometric isomerism. The molecule possesses two chiral centers at carbons 2 and 3. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers.

Therefore, for this compound, there is a possibility of 2² = 4 stereoisomers based on the two chiral carbons. Furthermore, the double bond at carbon 6 can exist in either a cis (Z) or trans (E) configuration, which would double the number of possible stereoisomers to eight.

The specific spatial arrangement of the hydroxyl groups and the methyl group at the chiral centers, along with the geometry of the double bond, will significantly influence the molecule's physical, chemical, and biological properties. The determination of the absolute and relative stereochemistry of acyclic polyols can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism, though no such studies have been published for this specific compound. acs.orgacs.org

Table 2: Potential Stereoisomers of this compound

| Chirality at C2 | Chirality at C3 | Geometry at C6-C7 |

|---|---|---|

| R | R | E |

| R | R | Z |

| R | S | E |

| R | S | Z |

| S | R | E |

| S | R | Z |

| S | S | E |

| S | S | Z |

Structure

3D Structure

属性

CAS 编号 |

65180-52-1 |

|---|---|

分子式 |

C10H20O3 |

分子量 |

188.26 g/mol |

IUPAC 名称 |

3,7-dimethyloct-6-ene-1,2,3-triol |

InChI |

InChI=1S/C10H20O3/c1-8(2)5-4-6-10(3,13)9(12)7-11/h5,9,11-13H,4,6-7H2,1-3H3 |

InChI 键 |

AAUZPDAUBFXASQ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C(CO)O)O)C |

规范 SMILES |

CC(=CCCC(C)(C(CO)O)O)C |

产品来源 |

United States |

Isolation and Natural Occurrence of 3,7 Dimethyloct 6 Ene 1,2,3 Triol

Extraction and Purification Methodologies from Botanical Sources

The extraction of 3,7-dimethyloct-6-ene-1,2,3-triol from plant matrices typically involves initial solvent extraction to isolate a crude mixture of secondary metabolites, followed by chromatographic techniques to separate the compound of interest.

Phytochemical investigations of the seeds of Dolichos lablab (Lablab purpureus) have revealed the presence of this compound as an aglycone of a monoterpenoid glycoside. The general procedure for its isolation in glycosidic form involves the following steps:

Initial Extraction: The dried and powdered seeds are typically extracted with methanol (B129727). This process yields a crude extract containing a wide range of compounds, including terpenoid glycosides.

Solvent Partitioning: The crude methanol extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This often involves partitioning between water and n-butanol, which concentrates the polar glycosides in the n-butanol fraction.

Chromatographic Separation: The n-butanol fraction undergoes a series of chromatographic separations to isolate the individual glycosides. These techniques can include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or Diaion HP-20 resin with gradient elution systems (e.g., chloroform-methanol or ethanol-water mixtures).

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase columns (e.g., C18) are commonly used with mobile phases such as methanol-water or acetonitrile-water gradients for final purification.

To obtain the free this compound, the isolated glycoside is subjected to hydrolysis, which cleaves the sugar moiety from the aglycone. This can be achieved through acidic or enzymatic hydrolysis. Acid hydrolysis, for example, can be performed using dilute acids like hydrochloric acid, followed by extraction of the liberated aglycone with an organic solvent.

While the specific isolation of this compound from Cnidium monnieri is not extensively documented, the fruit of this plant is a known source of various monoterpenoid polyols and their glycosides. The methodologies used for these related compounds provide a relevant framework. For instance, a similar compound, 3,7-dimethyloct-1-ene-3,6,7-triol, has been isolated from Cnidium monnieri. The extraction process typically involves:

Methanolic Extraction: The dried fruits are extracted with methanol to obtain a crude extract.

Fractionation: The extract is then partitioned and subjected to repeated column chromatography on silica gel and other stationary phases like Sephadex LH-20.

Final Purification: Preparative HPLC is often employed for the final purification of the individual monoterpenoid polyols.

These methods highlight a general strategy for the isolation of water-soluble monoterpenoid polyols from complex plant extracts.

In many botanical sources, including Dolichos lablab, this compound exists predominantly as a glycoside. Glycosylation, the attachment of a sugar molecule, increases the water solubility of the terpenoid and is a common mechanism for its storage and transport within the plant. The sugar moiety is typically a glucose unit, forming a β-D-glucopyranoside. The presence of this compound in a glycosidically bound form necessitates a hydrolysis step (either acidic or enzymatic) to analyze the free aglycone.

Chromatographic and Spectroscopic Techniques for Isolation and Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the successful isolation, purification, and structural confirmation of this compound.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a crucial tool for both the purification and purity assessment of the compound. Reversed-phase HPLC with a C18 column is commonly used. The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile (B52724). Detection is often carried out using a refractive index detector (RID) or a mass spectrometer (MS).

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds like monoterpenoids. For non-volatile compounds like the triol, derivatization to increase volatility may be necessary.

Interactive Data Table: Chromatographic Methods for Terpenoid Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | MS, RID, UV | Purification and Purity Assessment |

| GC | Capillary Column (e.g., DB-5) | Helium | MS, FID | Analysis of volatile derivatives |

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic compounds. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the complete chemical structure, including the stereochemistry, of this compound.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the identification of the compound in complex mixtures.

Interactive Data Table: Spectroscopic Data for Structural Elucidation

| Technique | Information Obtained | Key Features for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for methyl groups, olefinic proton, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Carbon skeleton | Resonances for ten carbon atoms, including olefinic carbons and carbons attached to hydroxyl groups. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions resulting from the loss of water and other small molecules. |

Biosynthetic Pathways and Precursors of 3,7 Dimethyloct 6 Ene 1,2,3 Triol

Proposed Enzymatic Mechanisms in Polyol Formation

The transformation of an acyclic monoterpenol precursor into a triol involves a series of highly specific oxidation reactions. The formation of the 1,2,3-triol moiety is proposed to be catalyzed by a sequence of enzymatic activities, primarily involving hydroxylases.

Role of Hydroxylases in Alkene Functionalization

The introduction of hydroxyl groups onto the terpene backbone is a critical step in the biosynthesis of 3,7-Dimethyloct-6-ene-1,2,3-triol. This functionalization is predominantly carried out by cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov These heme-containing enzymes are renowned for their ability to catalyze the hydroxylation of unactivated C-H bonds and the epoxidation of double bonds. nih.govresearchgate.net

The formation of the vicinal diol at the C1 and C2 positions could proceed through an epoxide intermediate. A P450 enzyme could first catalyze the epoxidation of the C1=C2 double bond of a precursor like geraniol (B1671447). Subsequently, an epoxide hydrolase would catalyze the hydrolytic opening of the epoxide ring to form the corresponding 1,2-diol. researchgate.net The third hydroxyl group at the C3 position would likely be introduced by a separate hydroxylation event, catalyzed by another P450 enzyme acting on the C3-H bond. Alternatively, sequential hydroxylation reactions by one or more P450s could lead to the triol structure without an epoxide intermediate. The precise regioselectivity and stereospecificity of these hydroxylations are determined by the specific P450 enzymes involved. nih.gov

Investigations into Monoterpenoid Biosynthesis Pathways

The study of monoterpenoid biosynthesis has revealed a common theme: a terpene synthase generates a basic carbon skeleton from GPP, which is then decorated by a suite of tailoring enzymes, including P450s, dehydrogenases, and reductases. mdpi.comresearchgate.net For instance, in various plant species, GPP is converted to monoterpenes like limonene, which is then hydroxylated by specific P450s to produce compounds like carveol (B46549) or perillyl alcohol. tandfonline.com Similarly, acyclic monoterpenols like geraniol are known to undergo various modifications. mdpi.commedchemexpress.com The biosynthesis of this compound is hypothesized to follow this established paradigm, where geraniol or a related compound is sequentially oxidized by specific tailoring enzymes to yield the final triol product.

Metabolic Transformations of Related Isoprenoids

The plausibility of the proposed biosynthetic pathway for this compound is supported by numerous studies on the biotransformation of its likely precursors. Microorganisms, particularly fungi and bacteria, have been shown to metabolize geraniol, nerol, and citral (B94496) into a diverse array of oxygenated derivatives. nih.govnih.gov For example, various yeast strains can reduce geraniol to citronellol (B86348) and acetylate both alcohols to their respective esters. mdpi.commedchemexpress.com Fungi like Aspergillus niger can convert geraniol to linalool (B1675412) and α-terpineol, while Penicillium digitatum possesses a pathway to convert geraniol into methylheptenone via citral and geranic acid. nih.govnih.gov While these studies have not specifically identified this compound as a product, they demonstrate the existence of a rich enzymatic machinery in nature capable of oxidizing acyclic monoterpenols at various positions, lending strong support to the proposed hydroxylation-based pathway.

| Microorganism | Substrate | Major Products | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Geraniol | Citronellol, Geranyl acetate, Citronellyl acetate | mdpi.com |

| Penicillium digitatum | Geraniol | Citral, Geranic acid, Methylheptenone | nih.gov |

| Aspergillus niger | Geraniol | Linalool, α-Terpineol | nih.gov |

| Mucor irregularis | Geraniol | Geranic acid | nih.gov |

| Acinetobacter sp. | Geraniol (via Geranial) | Geranic acid, (1R,3R,4R)-1-methyl-4-(1-methylethenyl)-1,3-cyclohexanediol | tandfonline.com |

Genetic and Enzymatic Engineering Approaches for Pathway Elucidation

Definitively elucidating the biosynthetic pathway to this compound requires the tools of genetic and enzymatic engineering. A common and powerful strategy involves the heterologous expression of candidate genes in a microbial host. chemicalbook.comresearchgate.net This approach would entail several key steps:

Candidate Gene Identification: Putative hydroxylase genes, particularly those encoding P450s, would be identified from the genomes or transcriptomes of organisms known to produce polyhydroxylated monoterpenoids.

Host Engineering: A suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, would be metabolically engineered to produce the proposed precursor, for instance, geraniol. This is often achieved by expressing a geraniol synthase gene. nih.gov

Heterologous Expression: The candidate hydroxylase genes would then be introduced and expressed in the geraniol-producing host strain.

Product Analysis: The culture would be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of new, more polar compounds. The identification of this compound in the culture would confirm the function of the expressed hydroxylase(s).

This methodology not only allows for the functional characterization of the enzymes involved but also opens the door to the engineered production of this compound and other novel terpenoids. researchgate.netgoogle.com By systematically testing different combinations of P450s and other tailoring enzymes, the complete biosynthetic pathway can be reconstructed and optimized.

Chemical Synthesis and Derivatization Strategies for 3,7 Dimethyloct 6 Ene 1,2,3 Triol and Analogues

Asymmetric Synthesis Methodologies for Polyols

The creation of multiple stereocenters in polyols with high selectivity is a key focus of modern synthetic strategies. These methods aim to provide access to a wide range of stereoisomers, which is crucial for studying structure-activity relationships of these compounds.

Catalytic Asymmetric Overman Esterification for 1,3-Polyols

The catalytic asymmetric Overman esterification is a powerful tool for the synthesis of chiral allylic esters, which can serve as precursors to 1,3-polyols. organic-chemistry.org This method involves the SN2′ substitution of allylic trichloroacetimidates with carboxylic acids, catalyzed by a chiral palladium(II) complex. organic-chemistry.org The reaction typically proceeds with high enantioselectivity and can be used to generate a variety of branched allylic esters. organic-chemistry.org An iterative approach utilizing this esterification allows for the systematic construction of all possible stereoisomers of a 1,3-polyol motif. researchgate.netrsc.org

Key features of this methodology include:

High Enantioselectivity: The use of a chiral catalyst directs the reaction to produce one enantiomer in excess. organic-chemistry.org

Iterative Application: Repeated application of the Overman esterification can build up complex polyol structures with defined stereochemistry. researchgate.netrsc.org

Access to All Stereoisomers: This systematic approach enables the synthesis of a complete library of stereoisomers for a given polyol. researchgate.netrsc.org

While effective, the Overman approach can require multiple steps to prepare the necessary substrates and may involve the use of expensive chiral ligands and palladium catalysts. researchgate.net

Stereoselective Approaches Utilizing Epoxyalkynol Modules

A flexible strategy for the synthesis of alternating polyols involves the use of six-carbon epoxyalkynol modules. nih.govacs.orgacs.org This method relies on the efficient cross-coupling of these modules, followed by hydration of the internal alkyne and stereoselective reduction of the resulting ketone. nih.govacs.orgacs.org A key advantage of this approach is the ability to access all stereoisomers of the epoxyalkynol building blocks, allowing for the generation of a diverse library of polyol structures. nih.govacs.org The preparation of these modules can be achieved through methods such as enzyme-catalyzed resolution. acs.org

This strategy has been successfully applied to the synthesis of the C11−C28 polyol substructure of the natural product RK-397. nih.govacs.orgacs.org The modularity of this approach and the ability to control stereochemistry at each coupling and reduction step make it a powerful tool for constructing complex polyol-containing natural products. acs.org

Enantioselective Synthesis via Biocatalytic Cascades (e.g., Aldolases, Reductases)

Biocatalysis offers a green and efficient alternative for the synthesis of polyols. rsc.orgresearchgate.net Enantioselective catalyst-controlled cascades can create multiple alcohol functionalities in a single pot, significantly reducing the number of synthetic steps and waste generation. rsc.orgresearchgate.net Enzymes such as aldolases and reductases are particularly useful in these cascades. rsc.org

For instance, chemoenzymatic cascade reactions have been developed that achieve high conversion and enantiomeric excess. sdu.dk One example involves the integration of Candida antarctica Lipase B (CalB) into a Pickering emulsion to catalyze a cascade from acetophenone (B1666503) to 1-phenylethanol (B42297) with up to 99% conversion and 93% enantiomeric excess (ee). sdu.dk Another approach involves creating enzyme-polymer conjugates, which have demonstrated 99% conversion and 95% ee in two-step one-pot cascade reactions. sdu.dk These biocatalytic strategies have been applied to the synthesis of various complex bioactive natural products, particularly polyketides. rsc.orgresearchgate.net

A "green" cascade reaction for the synthesis of bio-polyols from vegetable oils using a W/ZSM-5 zeolite catalyst has also been reported. nih.gov This one-step process combines epoxidation and hydroxylation, offering a more sustainable route to polyols. nih.gov

Application of Sharpless Asymmetric Epoxidation for Chiral Precursors

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. harvard.eduwikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). wikipedia.org The chirality of the resulting epoxyalcohol is determined by the chirality of the DET used ((+)-DET or (-)-DET). harvard.edu

This method is widely used in the synthesis of natural products due to its predictability and high enantioselectivity. wikipedia.org The resulting chiral epoxyalcohols are versatile intermediates that can be converted into diols, aminoalcohols, and ethers. wikipedia.org The Sharpless epoxidation can also be used for the kinetic resolution of racemic secondary 2,3-epoxyalcohols. wikipedia.org A significant advantage is that the reactants are commercially available and relatively inexpensive. wikipedia.org

An iterative route to polyols can be achieved by combining Horner-Wadsworth-Emmons (HWE) olefination, reduction, and Sharpless asymmetric epoxidation. harvard.edu

Stereoselective Routes from Citronellol (B86348) Derivatives

Citronellol, a naturally occurring monoterpenoid, serves as a valuable chiral starting material for the synthesis of various compounds, including 3,7-dimethyloct-6-ene-1,2,3-triol and its analogues. nih.govmedchemexpress.comachemblock.com The inherent chirality of citronellol can be exploited to introduce stereocenters into the target molecule.

For example, the synthesis of 3,7-dimethyl-1,6-octadien-3-amine (B14617210) has been achieved from geraniol (B1671447), a closely related terpenoid, via a trichloroacetimidate (B1259523) intermediate. orgsyn.org This highlights the utility of terpenoid-derived starting materials in accessing functionalized acyclic structures.

Multi-step Organic Synthesis Protocols

The synthesis of complex molecules like this compound often requires multi-step sequences. mit.edudeutscher-apotheker-verlag.de These protocols are designed to build the carbon skeleton and introduce the desired functional groups with the correct stereochemistry. Continuous flow synthesis is an emerging technique in multi-step organic synthesis that allows for the rapid and efficient production of target molecules, often with in-line purification to remove byproducts and unreacted starting materials. mit.edu This approach can be particularly advantageous for reactions involving unstable intermediates. mit.edu

Introduction of Multiple Hydroxyl Groups via Oxidation and Reduction

The creation of the triol functionality on a terpene scaffold is often achieved through a sequence of oxidation and reduction reactions. These methods are fundamental in terpene chemistry for converting simpler, naturally occurring precursors into more complex, oxygenated derivatives. nih.govrsc.org The process can involve the oxidation of a carbon-carbon double bond to form an epoxide, which is then opened to a diol, or the direct dihydroxylation of an alkene. Further oxidation of an alcohol to a ketone, followed by a stereoselective reduction, can also be employed to install additional hydroxyl groups. rsc.org

In the biosynthesis of terpenes, oxidation and reduction are common enzymatic strategies. researchgate.net For instance, the reversible conversion between an alcohol and a carbonyl is often mediated by coenzymes like NADH and NADP+. researchgate.net Laboratory syntheses mimic these principles using a variety of chemical reagents. For example, the reduction of a ketone can yield a secondary alcohol, and various oxidizing agents can convert alcohols to carbonyls or alkenes to diols. rsc.org The autoxidation of terpenes, such as limonene, can lead to the formation of hydroperoxides, which are versatile intermediates that can be converted into various oxygenated products, including diols and ketones. rsc.org

A general pathway to a terpene triol might involve:

Epoxidation of a double bond in a precursor like geraniol, followed by ring-opening to a diol.

Selective oxidation of one of the existing hydroxyl groups to a ketone.

Reduction of the ketone to introduce the third hydroxyl group, often with stereochemical control.

Synthesis from Acetylene (B1199291) and Methylheptenone Derivatives (for related compounds)

A powerful strategy for building the carbon skeleton of terpenoids involves the reaction of acetylides with ketone derivatives. A key precursor for many linalool-type terpenes is 3,7-dimethyl-6-octen-1-yn-3-ol, also known as dehydrolinalool. This compound can be synthesized through the ethynylation of 6-methyl-5-hepten-2-one (B42903) (methylheptenone) with acetylene. researchgate.net

The synthesis is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) in liquid ammonia, or sodium methylate in methanol (B129727). researchgate.net The process involves the deprotonation of acetylene to form an acetylide anion, which then acts as a nucleophile, attacking the carbonyl carbon of methylheptenone. An acidic workup then protonates the resulting alkoxide to yield the tertiary propargyl alcohol, dehydrolinalool. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Yield |

| 6-Methyl-5-hepten-2-one | Acetylene | Potassium hydroxide, liquid ammonia, 35–40°C, 2.0–2.5 MPa | 3,7-Dimethyl-6-octen-1-yn-3-ol | 92–94% |

| 6-Methyl-5-hepten-2-one | Acetylene | Sodium methylate, methanol, 0-5°C | 3,7-Dimethyl-6-octen-1-yn-3-ol | 99.1% |

This interactive table summarizes the synthesis of Dehydrolinalool, a key intermediate.

This alkyne can then serve as a handle for further functionalization. To convert dehydrolinalool into a triol like this compound, the triple bond would need to be converted into a diol. This could be achieved through methods such as partial reduction to the corresponding alkene followed by dihydroxylation.

Derivatization for Structural Analogues and Functional Modifications

The derivatization of a parent structure like this compound is crucial for studying structure-activity relationships and developing new functional molecules. Semi-synthesis, which starts from a readily available natural product, is an efficient approach to generate a variety of analogues. bohrium.com

Functional modifications can include:

Esterification or Etherification: The hydroxyl groups are common sites for modification. They can be converted to esters or ethers to alter the molecule's polarity and biological properties.

Chain Extension: The carbon skeleton can be extended. For example, a diastereoselective nucleophilic substitution can be used to add carbon chains, creating new stereocenters.

Stereochemical Inversion: The stereochemistry of the hydroxyl groups can be altered using methods like oxidation followed by stereoselective reduction.

Cyclization: Intramolecular reactions can be induced to form cyclic ethers or other ring structures, significantly altering the molecular architecture.

The use of chiral auxiliaries, such as (-)-menthone, allows for the synthesis of enantiomerically pure derivatives, which is critical when a specific stereoisomer is responsible for a desired biological activity.

Novel Synthetic Methodologies for Triols

Recent advances in synthetic organic chemistry have provided new tools for the efficient and stereoselective synthesis of polyols, including triols. These novel methodologies offer advantages in terms of selectivity, atom economy, and environmental impact.

Utilization of 1-Oxa-2,2-(dimethyl)silacyclopentane Acetals

A sophisticated method for the stereoselective synthesis of polyols, particularly 1,3-diols, involves the use of 1-oxa-2,2-(dimesityl)silacyclopentane acetals as key intermediates. This strategy provides excellent control over the stereochemistry of the resulting hydroxyl groups.

The key steps in this methodology are:

A diastereoselective conjugate addition of a hydrosilyl anion to an α,β-unsaturated ester.

A subsequent diastereoselective enolate alkylation.

A fluoride-catalyzed intramolecular hydrosilylation that forms the oxasilacyclopentane acetal (B89532).

This cyclic acetal then serves as a protected diol. A highly selective nucleophilic substitution reaction, followed by the oxidation of the carbon-silicon bond, unmasks the hydroxyl groups to furnish the desired polyol with high stereoselectivity. While the original work focused on dimesityl derivatives, the principle extends to other bulky silyl (B83357) groups.

Transition-Metal-Catalyzed Cyclotrimerization in Triol Synthesis

Transition-metal-catalyzed cyclotrimerization is a powerful reaction, typically involving the [2+2+2] cycloaddition of unsaturated molecules like alkynes or nitriles to construct six-membered rings. For example, this method is used to synthesize substituted benzenes from alkynes or 1,3,5-triazines from nitriles.

While this strategy is highly effective for creating cyclic structures, its direct application for the synthesis of an acyclic, linear triol like this compound is not a conventional approach. However, transition metal catalysis is instrumental in synthesizing key precursors for polyols. For instance, the metal-catalyzed dimerization of terminal alkynes can produce 1,3-enynes. These enyne structures are valuable building blocks that contain multiple points of unsaturation, which can be subsequently hydroxylated through oxidation reactions to yield complex polyols. Therefore, while not a direct cyclotrimerization for the triol itself, transition metal catalysis provides access to complex scaffolds that are precursors to acyclic polyols.

Photoenzymatic Catalysis in Alkene Carbohydroxylation

A cutting-edge approach for the synthesis of complex alcohols involves photoenzymatic catalysis. Recently, an enzyme-catalyzed asymmetric carbohydroxylation of alkenes has been developed, utilizing flavin-dependent 'ene'-reductases to produce enantioenriched tertiary alcohols. This method represents a significant advance in alkene difunctionalization, enabling the creation of structurally complex alcohols from simple starting materials in a single step.

The reaction mechanism involves a three-component coupling where protein engineering plays a crucial role in controlling the reaction's selectivity. The process is initiated by light and catalyzed by an evolved enzyme, which facilitates the formation of a carbon-oxygen bond through a radical-mediated pathway. This novel approach highlights the potential of combining enzymatic catalysis with photochemistry to unlock new reaction mechanisms and provide environmentally friendly alternatives to traditional synthetic methods. This strategy is particularly relevant for the synthesis of chiral polyols, offering a pathway to control the stereochemistry at the newly formed hydroxyl-bearing carbon center.

Regioselective and Chemoselective Control in Triol Synthesis

The synthesis of this compound and its analogues presents a significant challenge in synthetic organic chemistry due to the presence of multiple reactive sites in common precursors. Achieving the desired triol structure necessitates precise control over both regioselectivity (the site of the reaction) and chemoselectivity (the preferential reaction of one functional group over another). The primary precursor for many of these syntheses is citronellol, a naturally occurring monoterpenoid alcohol that contains a C=C double bond and a primary hydroxyl group. mdpi.com The key to synthesizing this compound from citronellol is the selective oxidation of the C6=C7 double bond without affecting the primary alcohol at the C1 position.

A prevalent strategy for the synthesis of the target triol and related compounds involves the chemoselective epoxidation of the double bond in citronellol, followed by the hydrolysis of the resulting epoxide to form a diol. The choice of catalyst and solvent is paramount in achieving high selectivity for the desired epoxide, 3,7-dimethyl-6,7-epoxyoctan-1-ol. mdpi.com Titanosilicate catalysts, in particular, have been studied for their efficacy in this transformation using hydrogen peroxide as an oxidant. mdpi.com

The solvent plays a crucial role in the outcome of the reaction. For instance, while methanol is often used in epoxidation reactions, it can lead to undesired ring-opening reactions of the newly formed epoxide. mdpi.com Acetonitrile (B52724) has been shown to be a more suitable solvent, leading to higher selectivity for the epoxide. mdpi.comresearchgate.net The selectivity is also influenced by the specific type of titanosilicate catalyst used. A study on the selective oxidation of citronellol demonstrated that different titanosilicate catalysts, such as conventional titanium silicalite 1 (TS-1), mesoporous TS-1, and layered TS-1, exhibit varying levels of conversion and selectivity. mdpi.com

| Catalyst | Solvent | Conversion (%) | Epoxide Selectivity (%) |

| lam-TS-1 | Acetonitrile | 5-20 | ~55 |

| lam-TS-1 | Methanol | 5-20 | Lower (due to ring opening) |

| lam-TS-1 | 2-propanol | 5-20 | Lower |

| lam-TS-1 | 1,4-dioxane | 5-20 | Lower |

| TS-1-Z | Acetonitrile | 0-30 | 71 |

| meso-TS-1 | Acetonitrile | 0-30 | 68 |

| TS-1-PITi | Acetonitrile | 0-30 | 40 |

This table presents data on the conversion of citronellol and the selectivity for its epoxide using different catalysts and solvents. The data is based on findings from selective oxidation studies. mdpi.comresearchgate.net

Another approach to achieving the vicinal diol functionality is through direct dihydroxylation of the alkene. wikipedia.org The Sharpless asymmetric dihydroxylation is a powerful method that utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand to achieve high enantioselectivity. wikipedia.org This method allows for the formation of a specific stereoisomer of the diol, which can be crucial for the synthesis of biologically active molecules. The choice of the chiral auxiliary, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates which face of the double bond is hydroxylated. wikipedia.org

Regioselective photooxidation offers a greener alternative for the functionalization of citronellol. nih.govfrontiersin.org Dye-sensitized photooxygenation using singlet oxygen can convert citronellol into allylic hydroperoxides, which can then be reduced to the corresponding diols. frontiersin.org This method, using reagents like light and air, provides a sustainable pathway to diol precursors necessary for creating more complex molecules. nih.gov

The synthesis of analogues of this compound often involves similar strategies of controlled oxidation. For instance, the synthesis of 3,7-dimethyloct-1-ene-3,6,7-triol, another monoterpenoid polyol, would also require careful regioselective oxidation of a suitable precursor. medchemexpress.commedchemexpress.com

Ultimately, the successful synthesis of this compound and its analogues hinges on the careful selection of reagents and reaction conditions to control the reactivity of the starting material, ensuring that the desired functional group transformations occur at the correct positions within the molecule.

Advanced Structural Elucidation and Stereochemical Characterization of 3,7 Dimethyloct 6 Ene 1,2,3 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled detail regarding the carbon-hydrogen framework.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, TOCSY) for Structural Assignment

The structural backbone of 3,7-Dimethyloct-6-ene-1,2,3-triol has been partially elucidated using ¹H NMR spectroscopy. In a study detailing the vanadium-catalyzed epoxidation of allylic alcohols, the triol was isolated and its ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.

The reported chemical shifts provide a glimpse into the electronic environment of the protons within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 1.24 | singlet | 3H |

| 1.37-1.45 | multiplet | 2H |

| 1.56-1.64 | multiplet | 2H |

| 1.62 | singlet | 3H |

| 1.69 | singlet | 3H |

| 2.08-2.15 | multiplet | 2H |

| 2.80 | broad singlet | 1H |

| 3.45-3.50 | multiplet | 1H |

Note: The integration and assignment for the multiplet at 3.73 ppm were not fully detailed in the available literature.

Detailed analysis of coupling constants from a high-resolution ¹H NMR spectrum, which is crucial for establishing proton-proton connectivity, is not available in the cited literature.

Furthermore, comprehensive ¹³C NMR data, which would identify the chemical shifts of all carbon atoms in the molecule, has not been reported. This information is essential for a complete structural assignment.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and TOCSY (Total Correlation Spectroscopy) are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. However, no data from these 2D NMR experiments for this compound are available in the public domain.

NOE Spectroscopy for Relative Stereochemistry Determination

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space. This information is critical for understanding the three-dimensional arrangement of the chiral centers in this compound. At present, there are no published NOE spectroscopy studies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. While the synthesis of this compound has been reported, and its identity was confirmed by methods including mass spectrometry, the specific mass spectral data, including the molecular ion peak and the fragmentation pattern, have not been made publicly available. This data would be invaluable for confirming the elemental composition and for corroborating the structure determined by NMR.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the presence of hydroxyl (-OH) groups and a carbon-carbon double bond (C=C) would be expected to give rise to characteristic absorption bands. Although it has been stated that the compound was characterized by IR spectroscopy, the specific absorption frequencies and intensities have not been reported in the available literature.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=C stretch (alkene) | 1640-1680 |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a precise three-dimensional map of the atomic positions in the crystal lattice. There is currently no evidence in the scientific literature to suggest that this compound has been successfully crystallized or that its structure has been determined by X-ray diffraction.

Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for separating different isomers. While the synthesis and isolation of this compound have been described, the specific chromatographic conditions (e.g., column type, mobile phase, flow rate, and detector) used for its purification and analysis have not been detailed in the available scientific literature.

Mechanistic Investigations of Reactions Involving 3,7 Dimethyloct 6 Ene 1,2,3 Triol and Analogues

Reaction Pathway Elucidation in Hydroxylation and Epoxidation

The synthesis of vicinal diols from alkenes is a cornerstone of organic synthesis, with the Sharpless asymmetric dihydroxylation being a prominent method for achieving high enantioselectivity. kaust.edu.sa This reaction employs osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the same face of a double bond (syn-dihydroxylation). masterorganicchemistry.com The generally accepted mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate yields the diol and regenerates the osmium catalyst. organic-chemistry.org

In the context of producing a triol like 3,7-dimethyloct-6-ene-1,2,3-triol, a precursor such as linalool (B1675412) or geraniol (B1671447), which contains multiple double bonds, would be the starting material. The regioselectivity of the dihydroxylation is a key consideration. Generally, the Sharpless dihydroxylation favors the more electron-rich double bond. wikipedia.org For a compound like linalool (3,7-dimethyl-1,6-octadien-3-ol), the trisubstituted C6-C7 double bond is more electron-rich than the terminal C1-C2 double bond, making it the preferred site of dihydroxylation.

An alternative pathway to vicinal diols involves the epoxidation of an alkene followed by hydrolysis of the resulting epoxide. The epoxidation of linalool, for instance, has been shown to be highly regioselective, with the trisubstituted double bond being preferentially converted to the corresponding epoxide. mdpi.com This reaction can be catalyzed by various reagents, including peracids like m-chloroperbenzoic acid (mCPBA). mdpi.com The subsequent acid-catalyzed or enzymatic hydrolysis of the epoxide ring opens to form a diol. The stereochemical outcome of the hydrolysis (inversion or retention of configuration) depends on the reaction conditions and the nature of the catalyst.

A chemoenzymatic approach has also been explored, utilizing epoxide hydrolases for the enantioselective hydrolysis of racemic epoxides. researchgate.net This method can provide access to enantiomerically pure diols. For example, the hydrolysis of racemic styrene (B11656) oxide and other epoxides using an epoxide hydrolase from Sphingomonas sp. has been demonstrated to yield (S)-epoxides with high enantiomeric excess. researchgate.net

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, has become an indispensable tool for investigating reaction mechanisms and predicting stereochemical outcomes. While specific computational studies on the formation of this compound are not widely reported, the principles can be extrapolated from studies on similar systems.

DFT calculations have been employed to investigate the mechanism of the Sharpless asymmetric dihydroxylation. These studies have explored the energetics of the proposed [3+2] versus a stepwise [2+2] cycloaddition mechanism, with calculations generally favoring the concerted [3+2] pathway for OsO₄ addition as being energetically more favorable. organic-chemistry.org Such computational models can also rationalize the stereoselectivity observed with different chiral ligands by analyzing the transition state geometries and energies.

Furthermore, DFT has been used to study the stereoselectivity of other reactions, such as intramolecular Diels-Alder reactions, by analyzing the electronic effects and ring strain in the transition structures. researchgate.net These approaches could be applied to understand the facial selectivity in the dihydroxylation of chiral allylic alcohols like linalool.

Molecular dynamics simulations can provide insights into the conformational preferences of the substrate and its interaction with the catalyst in the solvent environment, which can influence the reaction's stereochemical course. For complex biosynthetic pathways leading to terpenes, a combination of quantum-chemical calculations and methods like the artificial force induced reaction (AFIR) method has been used to map out intricate carbocation-mediated reaction cascades. nih.gov

Studies on Enzyme-Substrate Interactions and Catalytic Cycles

The biosynthesis of terpene polyols is often mediated by cytochrome P450 (CYP) monooxygenases. These enzymes are capable of catalyzing the hydroxylation and epoxidation of terpenes with high regio- and stereoselectivity. organic-chemistry.org Studies on the metabolism of linalool have identified specific human cytochrome P450 enzymes involved in its oxidation. For instance, CYP2C19 and CYP2D6 have been shown to catalyze the allylic hydroxylation of the 8-methyl group of linalool, while CYP2D6 is also capable of the enzymatic epoxidation of the 6,7-double bond. researchgate.net The resulting 6,7-epoxy-linalool can then undergo intramolecular rearrangement to form cyclic ethers like furanoid and pyranoid linalool oxides. researchgate.net

In plants, enzymes like CYP76C1 in Arabidopsis thaliana are multifunctional, catalyzing a cascade of oxidation reactions on linalool to produce a variety of oxidized products, including 8-hydroxylinalool and lilac aldehydes and alcohols. mdpi.com The catalytic cycle of cytochrome P450 enzymes typically involves the activation of molecular oxygen by the heme iron center, leading to a high-valent iron-oxo species that is responsible for the substrate oxidation. organic-chemistry.org

The interaction between the substrate and the enzyme's active site is crucial for determining the reaction's outcome. The substrate binds to the P450 enzyme, and in some cases, the binding of a redox partner protein is required to induce conformational changes in the enzyme that facilitate efficient catalysis. numberanalytics.com The shape and amino acid composition of the active site dictate the orientation of the substrate and, consequently, the regio- and stereoselectivity of the hydroxylation or epoxidation.

Epoxide hydrolases (EHs) represent another class of enzymes relevant to the formation of terpene triols. These enzymes catalyze the hydrolysis of epoxides to their corresponding diols. The manipulation of the regioselectivity of EHs through rational design of the enzyme's substrate tunnels has been demonstrated, allowing for the enantioconvergent hydrolysis of racemic epoxides to furnish valuable (R)-1,2-diols with high enantiomeric purity and yield. rsc.org

Analysis of Competing Reaction Pathways and Side Products

In the synthesis of complex molecules like this compound, the formation of side products through competing reaction pathways is a common challenge. During the Sharpless asymmetric dihydroxylation, if the concentration of the alkene substrate is too high, a secondary catalytic cycle can occur. In this pathway, the osmylate ester intermediate is oxidized before the diol is released, leading to an osmium(VIII)-diol complex that can dihydroxylate another alkene molecule, often with lower enantioselectivity. wikipedia.org

The regioselectivity of the dihydroxylation of a diene like linalool is also a critical factor. While the more electron-rich double bond is generally favored, reaction at the less substituted double bond can lead to the formation of a regioisomeric triol.

In the case of epoxidation of linalool followed by cyclization, a mixture of furanoid and pyranoid linalool oxides is often obtained. mdpi.com The ratio of these cyclic ethers can be influenced by the reaction conditions. For example, acid-catalyzed cyclization of the initially formed epoxide can yield different ratios of the five- and six-membered ring products. mdpi.com

Furthermore, in enzymatic reactions, the promiscuity of some enzymes can lead to a variety of products. As seen with CYP76C1, a single enzyme can catalyze a cascade of oxidations, leading to a mixture of hydroxylated and further oxidized compounds. mdpi.com In anaerobic environments, some bacteria utilize a linalool dehydratase-isomerase that can convert linalool to myrcene (B1677589) and geraniol, representing another potential competing pathway. youtube.com

Biological and Biochemical Research on 3,7 Dimethyloct 6 Ene 1,2,3 Triol

Investigation of Enzymatic Interactions and Modulations

Potential as Enzyme Inhibitors

Research into the enzymatic interactions of 3,7-dimethyloct-6-ene-1,2,3-triol and related compounds has revealed potential inhibitory effects on certain enzymes. While direct studies on this compound are limited, research on structurally similar geranylated phenols provides significant insights. These compounds have been investigated for their antifungal activity, which is often attributed to the inhibition of enzymes crucial for fungal survival.

One primary target is succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the mitochondrial respiratory chain and the tricarboxylic acid cycle. nih.gov Molecular docking studies have been employed to understand how these compounds interact with the ubiquinone binding site of SDH. nih.gov The presence and position of hydroxyl groups on the geranylated phenol (B47542) structure appear to be critical for their binding affinity to the enzyme's active site and, consequently, their inhibitory and antifungal activity. nih.govresearchgate.net For instance, the hydroxyl groups can form hydrogen bonds with amino acid residues such as Tyr 58 and Trp 173, contributing to the stable binding of the inhibitor. nih.gov

The structure-activity relationship is a key focus of this research. Studies have shown that the degree of hydration and the substitution pattern on the phenolic ring of geranylated phenols significantly influence their antifungal efficacy. researchgate.net For example, a comparison between a geranylated phenol and its di-hydrated derivative showed the former to be more active. nih.gov This suggests that while hydration at the C6'-C7' double bond of the geranyl chain is a strategy to create new potential fungicides, the resulting polarity changes can either enhance or diminish the inhibitory effect.

Interactions with Cellular Pathways (e.g., lipid metabolism, fatty acid metabolism)

The influence of this compound on cellular pathways such as lipid and fatty acid metabolism is an area of ongoing investigation. While direct evidence for this specific compound is not extensively documented, the broader class of monoterpenoids, to which it belongs, is known to interact with these pathways. For example, some monoterpenes have been reported to modulate lipid metabolism. Further research is needed to elucidate the specific effects of this compound on these metabolic processes.

Roles in Microorganisms and Plants

Fungicidal Properties of Related Geranylated Phenols and Their Mechanism of Action

Geranylated phenols, which are structurally related to this compound, have demonstrated notable fungicidal properties. These compounds are effective against a range of phytopathogenic fungi, including Botrytis cinerea and Phytophthora cinnamomi. nih.govnih.gov The mechanism of action for their antifungal activity is often linked to the inhibition of succinate dehydrogenase (SDH). nih.gov

The structural features of these compounds are paramount to their fungicidal activity. The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, as well as the presence of the geranyl chain, all contribute to their efficacy. nih.gov For instance, geranylated derivatives with two hydroxyl groups (or one hydroxyl and one methoxy group) on the aromatic ring have been found to be particularly potent inhibitors of P. cinnamomi. nih.gov The electronic distribution on the aromatic ring, influenced by these substituent groups, is thought to be a primary determinant of their antifungal strength. nih.gov

Molecular docking studies have further illuminated the mechanism at a molecular level. These studies predict that the hydroxyl groups on the phenol ring and the alkyl side chain play a crucial role in binding to the active site of SDH, thereby inhibiting its function and disrupting fungal respiration. nih.govresearchgate.net

| Compound Group | Key Structural Features | Target Organism | Mechanism of Action |

| Geranylated Phenols | Varied hydroxylation and methoxylation on the phenolic ring. | Botrytis cinerea, Phytophthora cinnamomi | Inhibition of succinate dehydrogenase (SDH) |

| Hydrated Geranylated Phenols | Hydroxyl groups on the geranyl side chain. | Botrytis cinerea | Inhibition of succinate dehydrogenase (SDH) |

Biochemical Role in Plant Metabolism (e.g., volatile monoterpene precursors in grapes)

In the realm of plant biochemistry, this compound is recognized as a monoterpenoid polyol. These compounds are often found in grapes and are considered precursors to volatile monoterpenes that contribute significantly to the aroma profile of wines. researchgate.netphytohub.eu The presence of this and related polyols in free and glycosidically bound forms has been identified in various grape cultivars, including Muscat varieties. researchgate.net

The formation of these polyols is part of the plant's secondary metabolism. For example, it is proposed that in grapes, the monoterpene linalool (B1675412) undergoes a multi-step enzymatic oxidation to form various derivatives, including hydroxylated forms. researchgate.net These metabolic processes can be influenced by external factors, as studies have shown that the application of methyl jasmonate to grapevines can stimulate the production of monoterpenes. researchgate.net The stereochemistry of these polyols is also an important aspect, with different enantiomers exhibiting varying sensory properties. researchgate.net

Mechanistic Studies of Antioxidant Properties

While specific mechanistic studies on the antioxidant properties of this compound are not widely available, the antioxidant potential of related monoterpenes and phenols is well-established. nih.gov Phenolic compounds, in general, are known for their antioxidant activity, which is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

Studies on other monoterpenes have utilized various in vitro assays, such as DPPH and ABTS radical scavenging tests, to evaluate their antioxidant capacity. nih.gov These investigations have shown that many monoterpenes can effectively scavenge free radicals in a concentration-dependent manner. nih.gov The structural characteristics of the monoterpene, including the presence and position of double bonds and hydroxyl groups, are likely to influence its antioxidant potential. Given the structure of this compound with its multiple hydroxyl groups, it is plausible that it possesses antioxidant properties, though further research is required to confirm and characterize this activity mechanistically.

Investigations into Molecular Interactions Related to Viral Processes (e.g., anti-HIV activity of related compounds)

Although no direct research exists for this compound, a structurally related compound, 3,7-Dimethyloct-1-ene-3,6,7-triol , has been identified as having anti-HIV activity. medchemexpress.com It is crucial to note that these are distinct molecules with differences in their chemical structures, which can lead to different biological activities.

Information regarding 3,7-Dimethyloct-1-ene-3,6,7-triol indicates that it is a monoterpenoid polyol and has been isolated from the natural fruit of Cnidium monnieri. medchemexpress.commedchemexpress.cn The assertion of its anti-HIV activity suggests that compounds of this chemical class may warrant further investigation as potential antiviral agents. medchemexpress.com However, the specific mechanisms of action and the precise molecular targets involved in the anti-HIV activity of 3,7-Dimethyloct-1-ene-3,6,7-triol are not detailed in the available summary information.

The study of natural products for anti-HIV activity often involves screening for inhibition of key viral enzymes like reverse transcriptase, protease, and integrase, or for interference with viral entry into host cells. nih.gov Without specific research on this compound, any discussion of its potential molecular interactions would be purely speculative.

Table of Related Compound's Reported Activity

| Compound Name | Reported Biological Activity | Source Organism | Reference |

| 3,7-Dimethyloct-1-ene-3,6,7-triol | Anti-HIV activity | Cnidium monnieri | medchemexpress.commedchemexpress.cn |

Environmental Fate and Degradation Pathways of 3,7 Dimethyloct 6 Ene 1,2,3 Triol

Oxidative and Hydrolytic Degradation Mechanisms

The presence of a carbon-carbon double bond and multiple hydroxyl groups makes 3,7-dimethyloct-6-ene-1,2,3-triol susceptible to both oxidative and hydrolytic degradation processes.

Oxidative Degradation:

Terpenes containing unsaturated components are prone to oxidation. mdpi.com The autoxidation of terpenes is a major degradation pathway, often initiated by factors such as light and heat. researchgate.net This process typically involves the formation of hydroperoxides as primary products, which can then decompose into more stable secondary products like alcohols, aldehydes, ketones, and epoxides. researchgate.net For this compound, the double bond at the C6 position is a likely site for initial oxidative attack. This can lead to the formation of various oxygenated derivatives. The presence of oxygen is crucial for these oxidation reactions to proceed. mdpi.com

The vicinal diol structure (hydroxyl groups on adjacent carbons C1 and C2) can also be a target for oxidative cleavage. Reagents like periodic acid can cleave the bond between the two carbons bearing the hydroxyl groups, resulting in the formation of aldehydes and ketones. youtube.com While periodic acid is a laboratory reagent, similar oxidative cleavage can occur in the environment through microbial or enzymatic processes.

Hydrolytic Degradation:

| Degradation Type | Mechanism | Potential Products |

| Oxidative | Autoxidation at the C=C bond | Hydroperoxides, epoxides, aldehydes, ketones |

| Oxidative | Cleavage of vicinal diol (C1-C2) | Aldehydes, ketones |

| Hydrolytic | Not a primary pathway for the parent compound | - |

Bioremediation Potential and Microbial Degradation Studies

The bioremediation of terpenoids is a promising area of research, as numerous microorganisms have demonstrated the ability to degrade these compounds. cabidigitallibrary.orgnih.govdoaj.org

Microbial Degradation:

Bacteria, molds, and yeasts have all been shown to degrade terpenoids, with molds often exhibiting the highest degradation values. cabidigitallibrary.org Genera such as Aspergillus, Rhodotorula, Candida, and Enterobacter have been identified as potent terpene degraders. cabidigitallibrary.org The microbial degradation of monoterpenes can lead to an increase in soil respiration and bacterial abundance, indicating that these compounds can serve as a carbon source for soil microorganisms. doaj.orgresearchgate.net

The degradation of this compound by microorganisms would likely proceed through a series of enzymatic oxidation steps. The hydroxyl groups can be oxidized to ketones, and the double bond can be epoxidized or cleaved. The branched nature of the carbon skeleton may influence the rate of degradation, as linear chains are often more readily metabolized.

Bioremediation Applications:

The ability of certain bacteria to utilize monoterpenes as a carbon source suggests potential applications in the bioremediation of soils contaminated with these compounds. nih.govdoaj.org Some monoterpene-degrading bacteria have also shown the ability to degrade organic pollutants like toluene (B28343) and p-xylene, highlighting the potential for co-metabolism in bioremediation strategies. nih.govdoaj.org Engineered microbes are also being explored for the biosynthesis and biotransformation of monoterpenoids, which could be adapted for bioremediation purposes. nih.gov

| Microorganism Type | Examples of Terpene-Degrading Genera | Potential Role in Degradation |

| Molds | Aspergillus | High degradation efficiency |

| Yeasts | Rhodotorula, Candida | Significant degradation capability |

| Bacteria | Enterobacter, Pseudomonas | Utilization as a carbon source |

Selective Dehydration Pathways for Polyols

The selective dehydration of polyols is a significant transformation pathway that can lead to the formation of various other compounds, including cyclic ethers and unsaturated alcohols. wikipedia.org This process is typically catalyzed by acids. wikipedia.org

In the context of this compound, the presence of three hydroxyl groups offers multiple possibilities for intramolecular dehydration (cyclization) or intermolecular dehydration (polymerization). The formation of a cyclic ether would involve the nucleophilic attack of one hydroxyl group on a protonated carbon bearing another hydroxyl group. wikipedia.org For example, the hydroxyl groups at C1 and C3 could potentially form a five-membered ring, while the groups at C2 and C6 could lead to a larger ring structure, although this is less likely due to steric hindrance. The vicinal diol at C1 and C2 could also undergo dehydration to form an epoxide.

The study of diol cyclization reveals that a diol can be converted to a cyclic ether using an acid catalyst, which involves the protonation of a hydroxyl group followed by an intramolecular nucleophilic substitution by another hydroxyl group. wikipedia.org

Impact of Structure on Environmental Persistence and Transformation

The chemical structure of a polyol is a key determinant of its environmental persistence and the nature of its transformation products. mdpi.com

Influence of Branching and Functional Groups:

The branched structure of this compound, with methyl groups at C3 and C7, can influence its biodegradability. Highly branched structures can be more resistant to microbial degradation compared to linear molecules. However, the presence of multiple hydroxyl groups increases the water solubility and potential for biological interaction. The double bond at C6 is a reactive site susceptible to oxidation and addition reactions.

Relationship between Structure and Properties:

The properties of polyurethanes, for which polyols are key precursors, are strongly linked to the structure of the polyol. nih.gov For instance, the thermal stability of polyurethanes is influenced by the polyol's structure, with linear structures sometimes offering greater stability. mdpi.com Similarly, the hydrolytic stability of materials derived from polyols is dependent on the nature of the chemical bonds formed. While this compound itself is not a polymer, these principles highlight how its inherent structure can influence its reactivity and the stability of any larger molecules it may form in the environment. The degradation of polyesters derived from polyols yields the original polyols and diacids, which are generally considered environmentally benign. researchgate.net

| Structural Feature | Impact on Environmental Fate |

| Branched Carbon Chain | May increase persistence by hindering microbial attack. |

| Multiple Hydroxyl Groups | Increases water solubility and potential for biological interaction. |

| Carbon-Carbon Double Bond | A reactive site for oxidation and addition reactions. |

| Vicinal Diol (C1-C2) | A potential site for oxidative cleavage. |

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Routes with Enhanced Stereocontrol

A significant area of future research will be the development of efficient and highly stereoselective synthetic routes to access all possible stereoisomers of 3,7-Dimethyloct-6-ene-1,2,3-triol. Given the three chiral centers in the molecule, eight possible stereoisomers exist, each potentially possessing unique biological activities. Current synthetic strategies for related terpene polyols often lack precise control over stereochemistry, leading to mixtures that are difficult to separate and evaluate.

Future synthetic endeavors will likely focus on asymmetric synthesis methodologies. One promising approach is the application of the Sharpless asymmetric dihydroxylation to a suitable precursor, such as (R)- or (S)-citronellol. This powerful reaction is known for its high enantioselectivity in creating vicinal diols from alkenes. wikipedia.orgnih.gov By carefully selecting the chiral ligand (e.g., AD-mix-α or AD-mix-β), chemists can control the stereochemical outcome of the dihydroxylation of the C6-C7 double bond. Subsequent epoxidation and regioselective ring-opening of a citronellol-derived epoxide could establish the C1, C2, and C3 stereocenters.

Another avenue of exploration is the use of biocatalysis. Enzymes, particularly lipases and oxidoreductases, offer exquisite selectivity and operate under mild, environmentally friendly conditions. mdpi.comnih.gov Researchers may investigate the use of engineered enzymes to perform stereoselective hydroxylations on a citronellol (B86348) backbone. For instance, lipase-mediated resolution of racemic intermediates could be employed to separate enantiomers, providing access to chirally pure building blocks for the synthesis of the target triol. mdpi.comresearchgate.net

| Synthetic Approach | Key Features | Potential for Stereocontrol |

| Sharpless Asymmetric Dihydroxylation | Catalytic osmium tetroxide, chiral quinine (B1679958) ligands. | High enantioselectivity at the C6-C7 double bond. |

| Substrate-Controlled Diastereoselection | Utilizing existing stereocenters in a precursor (e.g., citronellol) to direct the stereochemistry of new centers. | Dependent on the directing group and reaction conditions. |

| Enzyme-Catalyzed Reactions | Use of lipases for kinetic resolution or oxidoreductases for stereospecific hydroxylation. | Potentially very high enantioselectivity and regioselectivity. |

Exploration of Undiscovered Natural Sources and Biosynthetic Pathways

While this compound is not yet widely reported from natural sources, its structural similarity to other acyclic monoterpenoids suggests it may be present in various plant essential oils, albeit likely in low concentrations. Future research should involve comprehensive phytochemical screening of plant species known to produce related compounds, such as those from the Lamiaceae, Geraniaceae, and Poaceae families. Advanced analytical techniques, including high-resolution gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for the detection and structural elucidation of this triol in complex natural extracts.

The biosynthesis of monoterpenoids generally proceeds via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, leading to the formation of geranyl pyrophosphate (GPP). nih.gov The formation of oxygenated monoterpenoids, such as triols, typically involves subsequent enzymatic modifications catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. A key research direction will be the identification and characterization of the specific enzymes responsible for the biosynthesis of this compound. This could involve transcriptomic and genomic analyses of plants found to produce the compound, followed by heterologous expression and functional characterization of candidate genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov Understanding the biosynthetic pathway could pave the way for metabolic engineering approaches to produce the compound in larger quantities.

Furthermore, the possibility of this compound being an "irregular monoterpene" should be considered. The biosynthesis of irregular monoterpenes involves non-head-to-tail condensations of isoprene units. nih.govresearchgate.net Investigating the potential for alternative enzymatic cyclizations and rearrangements in its formation could reveal novel biochemical pathways.

Advanced Mechanistic Studies of Biological Interactions

The biological activities of many monoterpenoid polyols are well-documented, ranging from antimicrobial and anti-inflammatory to neuroprotective effects. nih.govresearchgate.net Future research will undoubtedly focus on elucidating the specific biological activities of the individual stereoisomers of this compound. This will require the synthesis of stereochemically pure samples of each isomer for systematic screening in a variety of biological assays.

A crucial aspect of these studies will be to understand the mechanism of action at the molecular level. For example, if an isomer exhibits significant anti-inflammatory activity, researchers will investigate its interactions with key inflammatory targets such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling pathways. Techniques like molecular docking and molecular dynamics simulations can be employed to predict binding modes and affinities to protein targets. These computational predictions can then be validated through in vitro binding assays and enzymatic activity studies.

The structural features of the triol, particularly the number and stereochemistry of the hydroxyl groups, will likely play a critical role in its biological activity. These hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, influencing binding affinity and specificity. Structure-activity relationship (SAR) studies will be essential to correlate specific structural features with biological function, guiding the design of more potent and selective analogues.

Theoretical Studies on Reactivity and Conformational Landscape

Computational chemistry offers powerful tools to investigate the intrinsic properties of this compound, providing insights that can guide experimental work. ucdavis.edu A key area for future theoretical studies will be the detailed exploration of its conformational landscape. Due to the presence of several rotatable single bonds, the molecule can adopt numerous conformations, which can influence its reactivity and biological activity. Using methods like density functional theory (DFT), researchers can calculate the relative energies of different conformers and identify the most stable structures. comporgchem.comnih.gov

Vibrational circular dichroism (VCD) spectroscopy, coupled with theoretical calculations, can be a powerful technique to determine the absolute configuration of the chiral centers in the molecule. researchgate.net By comparing the experimental VCD spectrum with theoretically predicted spectra for different stereoisomers, the correct absolute stereochemistry can be assigned.

Theoretical studies can also provide valuable information about the molecule's reactivity. For instance, calculations of frontier molecular orbitals (HOMO and LUMO) can help predict the most likely sites for electrophilic or nucleophilic attack. This information can be invaluable for designing synthetic routes and understanding potential metabolic pathways. Furthermore, quantum mechanical calculations can be used to model the transition states of key reactions, providing a deeper understanding of the reaction mechanisms involved in its synthesis or biological interactions.

Application in Green Chemistry and Sustainable Production of Fine Chemicals

The principles of green chemistry are increasingly important in the chemical industry, and this compound presents several opportunities for the development of sustainable processes. researchgate.netmatec-conferences.orgmatec-conferences.org As a derivative of naturally occurring monoterpenes, it is a biorenewable feedstock. Future research will likely focus on developing biocatalytic and chemocatalytic methods for its synthesis that minimize waste and energy consumption. nih.govacs.org

One potential application is in the fragrance and flavor industry. researchgate.netbmvfragrances.com The polyol structure of this compound could make it a valuable precursor for the synthesis of novel fragrance compounds with interesting olfactory properties. Its hydroxyl groups provide handles for further chemical modification, allowing for the creation of a library of derivatives with diverse scents. The use of enzymatic transformations to create these derivatives would align with the principles of green chemistry. personalcaremagazine.com

Furthermore, the triol functionality could be exploited in polymer chemistry. Polyols are key building blocks for the synthesis of polyurethanes and polyesters. nih.gov The incorporation of a terpene-based triol like this compound into polymer backbones could lead to the development of new bio-based materials with unique properties, such as enhanced biodegradability or specific thermal and mechanical characteristics. Research in this area would contribute to the growing field of sustainable polymers.

| Research Area | Potential Application | Green Chemistry Aspect |

| Fragrance Synthesis | Precursor to novel aroma chemicals. | Use of biocatalysis for derivatization; renewable feedstock. researchgate.netpersonalcaremagazine.com |

| Biopolymer Development | Monomer for bio-based polyurethanes and polyesters. | Utilization of a renewable resource to create biodegradable materials. nih.gov |

| Fine Chemical Intermediate | Chiral building block for the synthesis of other complex molecules. | Enzymatic resolutions and stereoselective synthesis to reduce waste. mdpi.com |

常见问题

Q. What are the common synthetic routes for 3,7-Dimethyloct-6-ene-1,2,3-triol, and how can stereochemical control be achieved during synthesis?

Methodological Answer: Synthesis of polyhydroxy compounds like this compound typically involves catalytic hydrogenation of alkene precursors or hydroxylation of allylic positions. For example, (±)-3,7-Dimethyloct-6-ene-1,3-diol (a structurally related compound) was synthesized via stereoselective epoxidation followed by acid-catalyzed ring-opening, as detailed in NMR and mass spectrometry data . To control stereochemistry, chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution methods may be employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization.

Q. How is this compound structurally characterized using spectroscopic methods?

Methodological Answer: Structural elucidation relies on a combination of techniques:

- NMR : H and C NMR identify hydroxyl proton environments (δ ~1.5–4.0 ppm for tertiary alcohols) and alkene signals (δ ~5.0–5.5 ppm). For example, in (±)-3,7-Dimethyloct-6-ene-1,3-diol, H NMR showed characteristic peaks at δ 1.24 (s, 3H, COHCH3) and δ 5.2–5.4 (alkene protons) .

- Mass Spectrometry (MS) : HRESIMS (High-Resolution Electrospray Ionization MS) confirms molecular weight (e.g., m/z 249.1253 [M+H]+ for a related triol) .

- IR Spectroscopy : Hydroxyl stretches (ν ~3400 cm) and alkene C-H bends (ν ~1650 cm) are critical .

Q. What natural sources yield this compound, and what extraction methods are effective?

Methodological Answer: While direct evidence is limited, structurally similar monoterpene polyols (e.g., 3,7-Dimethyloct-1-ene-3,6,7-triol) have been isolated from Cnidium monnieri (natural snakebed) using solvent extraction (ethanol/water mixtures) followed by chromatographic purification (silica gel or HPLC). Polar solvents enhance solubility of polyols, while temperature-controlled extraction preserves labile alkene groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-HIV activity vs. null results) may arise from differences in stereochemical purity, assay conditions, or cell lines. To address this:

- Standardize compound preparation : Use enantiomerically pure samples (verified by chiral HPLC) .